molecular formula C11H18O2 B1423117 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol CAS No. 1311314-20-1

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B1423117
CAS No.: 1311314-20-1
M. Wt: 182.26 g/mol
InChI Key: VXLWBLWVGDNGMP-UHFFFAOYSA-N
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Description

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group attached to the furan ring and a dimethylpropan-1-ol moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 5-ethylfurfural with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

  • Preparation of 5-ethylfurfural from furfural through selective alkylation.
  • Reaction of 5-ethylfurfural with a Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding alcohol.
  • Hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Furfural: A precursor to many furan derivatives, including 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol.

    2,5-Dimethylfuran: Another furan derivative with similar structural features but different functional groups.

    5-Methylfurfural: A related compound with a methyl group instead of an ethyl group on the furan ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group and dimethylpropan-1-ol moiety differentiate it from other furan derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-ethylfuran-2-yl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-8-6-7-9(13-8)10(12)11(2,3)4/h6-7,10,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLWBLWVGDNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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